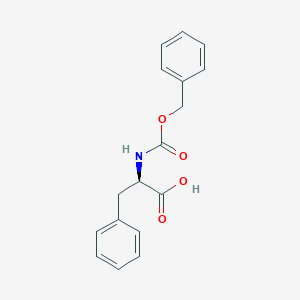

N-(Benzyloxycarbonyl)-D-phenylalanine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONHWAVOYADJL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285286 | |

| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-45-5 | |

| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2448-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(Benzyloxycarbonyl)-D-phenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of N-(Benzyloxycarbonyl)-D-phenylalanine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize protected amino acids in peptide synthesis and other advanced applications. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to elucidate key processes.

Core Physical and Chemical Properties

This compound, also known as Cbz-D-Phe-OH, is a derivative of the amino acid D-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 2448-45-5 | [1] |

| Molecular Formula | C₁₇H₁₇NO₄ | [2] |

| Molecular Weight | 299.32 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 85-88 °C | [1] |

| Property | Value | Conditions | Source |

| Solubility | Soluble in methanol. Slightly soluble in water. | Standard temperature and pressure | [1] |

| Optical Rotation | -5° | c=5 in Acetic Acid | [1] |

| Purity (by Titration) | ≥98% | [3] |

Spectroscopic Data

While raw spectra are not provided, the expected characteristics from various spectroscopic techniques are well-established.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methine proton of the chiral center, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, the chiral alpha-carbon, and the methylene carbons. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (from both the carbamate and carboxylic acid), aromatic C-H stretching, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and use of this compound are provided below. These are generalized protocols that can be adapted for specific laboratory conditions.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[4]

Procedure:

-

Ensure the sample is completely dry and finely powdered.[4]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]

-

Place the capillary tube in a melting point apparatus.[4]

-

Heat the sample rapidly to about 15-20°C below the expected melting point.[5]

-

Decrease the heating rate to 1-2°C per minute.[5]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.[5]

Determination of Solubility

Understanding the solubility of a compound is essential for its application in various reactions and formulations.

Principle: A standardized amount of the solute is added to a specific volume of a solvent, and the extent of dissolution is observed.

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg).

-

Add a measured volume of the solvent to be tested (e.g., 1 mL of water) to a test tube containing the sample.

-

Agitate the mixture vigorously for a set period (e.g., 1 minute) at a controlled temperature.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble. The process can be repeated with different solvents (e.g., methanol, ethanol, DMSO).[6][7]

Purity Assessment by Titration

Acid-base titration can be used to determine the purity of this compound, which has a carboxylic acid group.

Principle: A solution of the acidic compound is titrated with a standardized basic solution to a neutralization endpoint, typically indicated by a color change of an indicator. The purity is calculated based on the amount of titrant consumed.[8]

Procedure:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent faint pink color in the case of phenolphthalein).[9]

-

Record the volume of the titrant used.

-

Calculate the purity of the sample based on the stoichiometry of the acid-base reaction.

Role in Peptide Synthesis

This compound is a critical building block in peptide synthesis. The Cbz group protects the N-terminus of the D-phenylalanine, allowing for the controlled formation of peptide bonds.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a Cbz-protected amino acid in solid-phase peptide synthesis.

Caption: General workflow for incorporating a Cbz-protected amino acid in SPPS.

Logical Relationship in Protecting Group Strategy

The choice of a protecting group is a critical decision in peptide synthesis, governed by the desired reaction conditions for its removal.

Caption: Decision logic for using Cbz as a protecting group in peptide synthesis.

References

- 1. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum [chemicalbook.com]

- 2. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyloxycarbonyl-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. tutorchase.com [tutorchase.com]

- 9. textiletrainer.com [textiletrainer.com]

An In-depth Technical Guide on the Physicochemical Properties of Z-D-Phe-OH

This guide provides a detailed overview of the molecular weight and chemical formula of Z-D-Phe-OH (N-Cbz-D-phenylalanine), a compound frequently utilized in peptide synthesis and other areas of biochemical research. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

The fundamental physicochemical properties of Z-D-Phe-OH are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 299.32 g/mol | [1][3][4] |

| Alternate Names | N-Cbz-D-phenylalanine, Z-D-phenylalanine | [3] |

| CAS Number | 2448-45-5 | [1][2][3] |

| Appearance | White powder | [2] |

| Melting Point | 84 - 94 ºC | [2] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols for Characterization

The determination of the molecular weight and formula of a compound like Z-D-Phe-OH involves several standard analytical techniques. Below are detailed methodologies for key experiments.

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the precise molecular mass of the compound.

-

Methodology:

-

Sample Preparation: A small amount of Z-D-Phe-OH is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Analysis: The prepared sample solution is infused into the ESI source. In positive ion mode, the molecule is expected to be observed as the protonated species [M+H]⁺. In negative ion mode, it would be observed as the deprotonated species [M-H]⁻.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. The high-resolution instrument provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Interpretation: The molecular weight is calculated from the most abundant isotopic peak in the mass spectrum. For Z-D-Phe-OH, with a molecular weight of 299.32, the [M+H]⁺ ion would be expected at an m/z of approximately 300.33.

-

2. Elemental Analysis for Empirical Formula Determination

-

Objective: To determine the percentage composition of each element (carbon, hydrogen, nitrogen) in the compound.

-

Methodology:

-

Sample Preparation: A precisely weighed sample of Z-D-Phe-OH is placed in a tin or silver capsule.

-

Instrumentation: A CHN elemental analyzer is used.

-

Analysis: The sample is combusted at a high temperature (typically around 900-1000°C) in the presence of a controlled amount of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

-

Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Calculation: The weight percentages of C, H, and N in the sample are calculated. These percentages are then used to determine the empirical formula of the compound. For C₁₇H₁₇NO₄, the theoretical percentages are approximately C: 68.21%, H: 5.72%, N: 4.68%.

-

Conceptual Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical compound like Z-D-Phe-OH.

Caption: Workflow for the synthesis, purification, and analytical characterization of Z-D-Phe-OH.

References

A Technical Guide to the Synthesis and Purification of N-Cbz-D-phenylalanine

Abstract: This document provides a comprehensive technical guide for the synthesis and purification of N-Cbz-D-phenylalanine, a critical N-protected amino acid derivative used extensively in peptide synthesis and pharmaceutical development. The primary method detailed is the Schotten-Baumann reaction, a robust and widely adopted procedure for N-acylation. This guide includes detailed experimental protocols, purification techniques, and characterization data. All quantitative information is summarized in tabular format for clarity, and key workflows are illustrated using diagrams to support researchers, scientists, and professionals in drug development.

Introduction

N-Cbz-D-phenylalanine is an enantiomer of the more common L-form and serves as a crucial building block in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can significantly enhance the metabolic stability of peptide-based drugs by making them resistant to proteolytic degradation. The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry.[1] It is stable under various conditions and can be readily removed by catalytic hydrogenolysis, making it an invaluable tool for chemists.[1]

The most common and effective method for introducing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amino acid's amino group with benzyl chloroformate under basic aqueous conditions.[1][2][3][4] The base, typically sodium hydroxide or sodium carbonate, neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2][5]

Physicochemical and Characterization Data

The properties of N-Cbz-D-phenylalanine are well-documented. For comparative purposes, data for both D- and L-isomers are presented below.

| Property | N-Cbz-D-Phenylalanine | N-Cbz-L-Phenylalanine |

| CAS Number | 2448-45-5 | 1161-13-3[6][7] |

| Molecular Formula | C₁₇H₁₇NO₄ | C₁₇H₁₇NO₄[6] |

| Molecular Weight | 299.32 g/mol [8] | 299.32 g/mol |

| Appearance | White to off-white crystalline solid[6] | White to off-white crystalline powder[6] |

| Melting Point | 85-87 °C | 85-87 °C[7] |

| Specific Rotation [α] | +9° to +15° (c=1 in Acetic Acid) (Analogous to D-Alanine)[9] | -14.3° to -15° (c=2 in Acetic Acid) (Analogous to L-Alanine)[9] |

Note: Specific rotation data is based on the analogous N-Cbz-D-Alanine and N-Cbz-L-Alanine as a reference, as precise values for D-Phenylalanine derivative can vary slightly based on measurement conditions.

Synthesis: The Schotten-Baumann Reaction

The synthesis of N-Cbz-D-phenylalanine is reliably achieved via the Schotten-Baumann reaction between D-phenylalanine and benzyl chloroformate.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The deprotonated amino group of D-phenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to form the protected amino acid. The base present in the reaction medium neutralizes the generated HCl.[2][10]

This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[1][9]

Materials:

-

D-Phenylalanine (1.0 equiv)

-

2N Sodium Hydroxide (NaOH) solution

-

Benzyl Chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)

-

Diethyl ether (for washing)

-

2N Hydrochloric Acid (HCl)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane (for recrystallization)

Procedure:

-

Dissolution: In a three-necked flask equipped with a stirrer and dropping funnels, dissolve D-phenylalanine in 2N NaOH solution. Cool the solution to 0-5 °C using an ice bath.

-

Reaction: Simultaneously add benzyl chloroformate and an equivalent amount of 2N NaOH solution dropwise to the D-phenylalanine solution. Maintain the internal temperature below 5 °C throughout the addition. The pH should be kept between 8 and 10.[1]

-

Stirring: Once the addition is complete, remove the ice bath and continue stirring the mixture for 2-4 hours at room temperature.[1]

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities. Discard the organic layers.[1][9]

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by slowly adding 2N HCl.[1][9] The N-Cbz-D-phenylalanine product will precipitate as a white solid.

-

Extraction: Extract the product from the acidified aqueous solution three times with ethyl acetate.[9]

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which may be a colorless oil that crystallizes on standing.[9]

Purification and Analysis

Proper purification is essential to obtain N-Cbz-D-phenylalanine of high purity suitable for subsequent synthetic steps.

Recrystallization is a highly effective method for purifying the crude product. A common solvent system is ethyl acetate/hexane.[9] The crude solid is dissolved in a minimal amount of hot ethyl acetate, and hexane is slowly added until turbidity is observed. Upon cooling, pure crystals of N-Cbz-D-phenylalanine will form. This method typically yields a product with high purity (>98%). A typical yield after recrystallization is around 73% for the analogous Cbz-L-alanine synthesis.[9]

For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.[1] A mobile phase consisting of a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol) is typically used to elute the product from the column. For instance, a mobile phase of 2% methanol in chloroform has been used for purification of similar compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of protected amino acids and peptides.[11]

| Parameter | Specification |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[11] |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[11] |

| Gradient | Linear gradient, e.g., 5% to 95% Solvent B over 30 minutes[11] |

| Detection Wavelength | 210-220 nm (peptide bond) or ~260 nm (aromatic ring)[11][12] |

Conclusion

The synthesis of N-Cbz-D-phenylalanine via the Schotten-Baumann reaction is a reliable and scalable process. The protocol involves the reaction of D-phenylalanine with benzyl chloroformate under basic conditions, followed by a straightforward workup involving extraction and acid precipitation. High purity can be achieved through standard techniques such as recrystallization from an ethyl acetate/hexane solvent system. The detailed methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to produce high-quality N-Cbz-D-phenylalanine for applications in peptide synthesis and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Page loading... [guidechem.com]

- 7. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 8. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles [mdpi.com]

An In-depth Technical Guide to N-(Benzyloxycarbonyl)-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(Benzyloxycarbonyl)-D-phenylalanine, a key building block in peptide synthesis and a molecule of interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, relevant experimental protocols, and known biological activities, presenting the information in a clear and accessible format for laboratory use.

Core Identifiers and Physicochemical Properties

This compound, commonly abbreviated as Z-D-Phe-OH or Cbz-D-Phe-OH, is a derivative of the D-isomer of the amino acid phenylalanine. The benzyloxycarbonyl group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2448-45-5[1][2] |

| Molecular Formula | C₁₇H₁₇NO₄[1][2] |

| Molecular Weight | 299.32 g/mol [1][2] |

| IUPAC Name | (2R)-2-[(benzyloxy)carbonylamino]-3-phenylpropanoic acid |

| Synonyms | N-Cbz-D-phenylalanine, Z-D-Phe-OH, N-Carbobenzoxy-D-phenylalanine[3] |

| PubChem CID | 100081 |

| InChI Key | RRONHWAVOYADJL-OAHLLOKOSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 85-88 °C[1][2] |

| Appearance | White to off-white powder or crystals[1][3] |

| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in water.[1][4] |

| Optical Rotation [α]D | -5.3° (c=4, AcOH)[5] |

| pKa (Predicted) | 3.86 ± 0.10[1] |

Biological Activity: Inhibition of Topoisomerase IIα

Recent research has highlighted the potential for N-benzyloxycarbonyl-L-phenylalanine derivatives to act as potent inhibitors of topoisomerase IIα (Topo IIα).[6] Topo IIα is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer therapies.[7][8]

The catalytic cycle of Topo IIα involves the creation of a transient double-strand break in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, thereby resolving DNA tangles and supercoils.[7][9] Inhibitors of Topo IIα can be classified as "poisons," which stabilize the DNA-enzyme cleavage complex, leading to DNA damage, or "catalytic inhibitors," which interfere with other steps of the enzymatic cycle without causing DNA breaks.[7]

The inhibition of Topo IIα by N-benzyloxycarbonyl-phenylalanine derivatives suggests a promising avenue for the development of novel therapeutic agents. The interaction of these small molecules with the enzyme can disrupt its function, leading to cell cycle arrest and apoptosis in cancer cells.[6]

Caption: Inhibition of the Topoisomerase IIα catalytic cycle.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The most common method for the synthesis of N-Cbz protected amino acids is the Schotten-Baumann reaction.[10]

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.[10]

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with cold dilute hydrochloric acid to precipitate the this compound.

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure product.

Caption: General workflow for the synthesis and purification.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a standard method for assessing the purity of N-protected amino acids.

Table 3: HPLC Method for this compound

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[11] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[11] |

| Mobile Phase B | Acetonitrile with 0.1% TFA[11] |

| Gradient | A linear gradient from 30% to 100% Mobile Phase B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Table 4: ¹H NMR (400 MHz, CDCl₃) Data for N-(Benzyloxycarbonyl)-L-phenylalanine

Note: The spectrum for the D-enantiomer is identical to the L-enantiomer. The data below is for the more commonly available L-enantiomer and serves as a reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.20 | s | 1H | COOH |

| 7.37 - 7.04 | m | 10H | Aromatic-H |

| 5.25 | d | 1H | NH |

| 5.08 | s | 2H | O-CH₂-Ph |

| 4.69 | m | 1H | α-CH |

| 3.14 | m | 2H | β-CH₂ |

Data sourced from ChemicalBook for the L-enantiomer.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 300.1230 |

| [M+Na]⁺ | 322.1049 |

| [M-H]⁻ | 298.1085 |

Expected Fragmentation: Under electron impact, benzyloxycarbonyl derivatives are known to undergo characteristic fragmentation patterns, including the loss of the benzyl group (C₇H₇, 91 m/z) and the benzyloxy group (C₇H₇O, 107 m/z).[13]

Conclusion

This compound is a fundamental component in the synthesis of peptides and a molecule with demonstrated potential in the development of novel therapeutics. The data and protocols presented in this guide are intended to provide researchers with the necessary information for the effective use and characterization of this important chemical entity.

References

- 1. Amino acid protecting groups [thegpm.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Cbz-D-Phenylalanine manufacturers and suppliers in india [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the catalytic function of topoisomerase II alpha through association with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. hplc.eu [hplc.eu]

- 12. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]

- 13. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

Data Presentation: ¹H and ¹³C NMR of N-Cbz-D-phenylalanine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-Cbz-D-phenylalanine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Cbz-D-phenylalanine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents a detailed summary of spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for N-Cbz-D-phenylalanine, recorded in Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of N-Cbz-D-phenylalanine

| Assignment | Structure | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | J-Coupling (Hz) | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Multiplicity | J-Coupling (Hz) |

| Phenylalanine-Hα | α-CH | ~4.70 | dd | 8.0, 6.0 | 4.197[1] | m | - |

| Phenylalanine-Hβ | β-CH₂ | ~3.15 | m | - | 2.844[1] | m | - |

| Phenylalanine-Ar-H | Phe-C₆H₅ | ~7.20-7.35 | m | - | 7.21-7.27[1] | m | - |

| Cbz-Ar-H | Cbz-C₆H₅ | ~7.30-7.40 | m | - | 7.32[1] | m | - |

| Cbz-CH₂ | Cbz-CH₂ | ~5.10 | s | - | 4.97-4.98[1] | s | - |

| Amide-H | NH | ~5.25 | d | ~8.0 | 7.67[1] | d | ~8.0 |

| Carboxyl-H | COOH | ~9.50-11.00 | br s | - | ~12.8 | br s | - |

Table 2: ¹³C NMR Spectral Data of N-Cbz-D-phenylalanine

| Assignment | Structure | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Carboxyl | COOH | ~175.0 | 173.5 |

| Cbz-Carbonyl | C=O | ~156.0 | 156.0 |

| Phenylalanine-Cα | α-CH | ~55.0 | 56.5 |

| Phenylalanine-Cβ | β-CH₂ | ~38.0 | 37.5 |

| Cbz-CH₂ | Cbz-CH₂ | ~67.0 | 65.5 |

| Phenylalanine-Ar-C (quaternary) | Phe-C | ~136.0 | 138.0 |

| Phenylalanine-Ar-C (CH) | Phe-CH | ~127.0-129.5 | 126.5, 128.2, 129.3 |

| Cbz-Ar-C (quaternary) | Cbz-C | ~136.5 | 137.2 |

| Cbz-Ar-C (CH) | Cbz-CH | ~128.0-128.5 | 127.7, 128.3 |

Note: The ¹³C NMR data for the D-enantiomer is expected to be identical to that of the L-enantiomer. The data in DMSO-d₆ is based on the spectrum of N-Cbz-L-phenylalanine from SpectraBase, which is a reliable reference.

Experimental Protocols

The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra of N-Cbz-D-phenylalanine.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of N-Cbz-D-phenylalanine for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of N-Cbz-D-phenylalanine and a typical workflow for its NMR analysis.

References

An In-depth Technical Guide on the Solubility of N-Cbz-D-phenylalanine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Carbobenzoxy-D-phenylalanine (N-Cbz-D-phenylalanine), a crucial parameter for its use in peptide synthesis, pharmaceutical development, and various chemical research applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes available qualitative information and presents a detailed experimental protocol for researchers to determine precise solubility values in their specific solvent systems.

Introduction to N-Cbz-D-phenylalanine and its Solubility

N-Cbz-D-phenylalanine is a derivative of the amino acid D-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a common strategy in peptide synthesis to prevent unwanted side reactions. The solubility of this compound in organic solvents is a critical factor for its handling, reaction kinetics, purification, and formulation.

Factors Influencing Solubility

The solubility of N-Cbz-D-phenylalanine is governed by several factors:

-

Molecular Structure: The presence of the nonpolar Cbz group and the phenyl ring of the phenylalanine side chain significantly influences its solubility, generally increasing its affinity for organic solvents compared to the unprotected amino acid.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key determinants. Solvents that can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule will exhibit higher solubility.

-

Temperature: Typically, the solubility of solid compounds in liquid solvents increases with temperature.

Qualitative Solubility of N-Cbz-D-phenylalanine

Based on available chemical literature, N-Cbz-D-phenylalanine is qualitatively described as being soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of N-Cbz-D-phenylalanine

| Organic Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

| Methanol | Soluble |

| Water | Slightly Soluble |

It is important to note that "soluble" is a qualitative term. For precise applications, quantitative data is necessary.

Quantitative Solubility Data

Table 2: Quantitative Solubility of N-Cbz-D-phenylalanine in Various Organic Solvents (Hypothetical Data)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed protocol for determining the solubility of N-Cbz-D-phenylalanine in an organic solvent using the isothermal equilibrium (gravimetric) method. This method is reliable and widely used for its simplicity and accuracy.

5.1. Materials and Equipment

-

N-Cbz-D-phenylalanine (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

-

Oven or vacuum oven

-

Pre-weighed weighing bottles or evaporating dishes

5.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Cbz-D-phenylalanine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, with intermittent shaking.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) pipette.

-

Immediately filter the supernatant using a syringe filter into a pre-weighed weighing bottle or evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the weighing bottle containing the filtered saturated solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of N-Cbz-D-phenylalanine. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Continue drying until a constant weight of the residue (N-Cbz-D-phenylalanine) is achieved.

-

Weigh the weighing bottle with the dried residue.

-

5.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL):

-

Mass of dissolved N-Cbz-D-phenylalanine = (Weight of bottle with residue) - (Weight of empty bottle)

-

Volume of supernatant collected

-

Solubility = (Mass of dissolved N-Cbz-D-phenylalanine / Volume of supernatant collected) x 100

-

-

Molar Solubility (mol/L):

-

Molecular weight of N-Cbz-D-phenylalanine = 299.32 g/mol

-

Molar Solubility = (Solubility in g/L) / 299.32

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: Experimental Workflow for Solubility Determination.

This guide provides a foundational understanding and a practical framework for determining the solubility of N-Cbz-D-phenylalanine in common organic solvents. Accurate solubility data is indispensable for the effective application of this compound in scientific research and development.

References

In-Depth Technical Guide: Infrared (IR) Spectroscopy of Z-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy data for N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH). The information presented herein is crucial for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development.

Data Presentation: Infrared Absorption Bands for Z-D-Phe-OH

The infrared spectrum of Z-D-Phe-OH is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The data, compiled from spectral information, is summarized in the table below for clear and easy comparison.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| ~3030 | Medium | C-H Stretch (Aromatic) | Phenyl Rings |

| ~2950 | Medium | C-H Stretch (Aliphatic) | Methylene and Methine |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid Dimer |

| ~1690 | Strong, Sharp | C=O Stretch | Urethane Carbonyl |

| ~1530 | Strong | N-H Bend and C-N Stretch | Amide II |

| ~1455 | Medium | C-C Stretch (in-ring) | Phenyl Rings |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid / Urethane |

| ~740 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

| ~700 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |

Experimental Protocols

The acquisition of high-quality IR data is fundamental to accurate structural elucidation. The data presented in this guide is typically obtained using the following experimental protocol.

Fourier-Transform Infrared (FTIR) Spectroscopy using KBr Wafer Technique

This method is a standard procedure for obtaining the infrared spectrum of solid samples.

1. Sample Preparation:

-

A small amount of Z-D-Phe-OH (typically 1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogeneity of the mixture is critical for obtaining a high-quality spectrum.

-

The mixture is then transferred to a pellet-pressing die.

2. Pellet Formation:

-

The die is placed under a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent KBr pellet containing the dispersed sample.

3. Data Acquisition:

-

The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of a pure KBr pellet is collected.

-

The KBr pellet containing the Z-D-Phe-OH sample is then placed in the sample holder of the spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the IR spectrum of Z-D-Phe-OH using the KBr wafer technique.

The Pivotal Role of N-(Benzyloxycarbonyl)-D-phenylalanine as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxycarbonyl)-D-phenylalanine (Cbz-D-Phe-OH) is a cornerstone chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its benzyloxycarbonyl (Cbz) protecting group offers robust stability under various reaction conditions, while the D-α-amino acid configuration imparts crucial properties to target molecules, such as enhanced metabolic stability and unique stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Cbz-D-Phe-OH, with a focus on its utility in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are presented to serve as a practical resource for professionals in the field.

Introduction

The incorporation of unnatural D-amino acids into peptide and non-peptide structures is a powerful strategy in drug design to overcome the limitations of their naturally occurring L-counterparts, primarily their rapid degradation by proteases. D-phenylalanine, in particular, is a valuable component in the design of peptidomimetics and small molecule drugs due to its hydrophobicity and aromatic side chain, which can engage in crucial binding interactions with biological targets. The N-benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in 1932, remains a vital tool in peptide chemistry due to its ease of introduction, stability, and selective removal by hydrogenolysis. This guide will explore the multifaceted role of this compound as a key chiral synthon.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cbz-D-Phe-OH is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇NO₄ | --INVALID-LINK-- |

| Molecular Weight | 299.32 g/mol | --INVALID-LINK-- |

| Melting Point | 85-88 °C | --INVALID-LINK-- |

| Specific Rotation (α) | -5.3° (c=4, AcOH) | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in DMF, DMSO, and methanol | --INVALID-LINK-- |

Synthesis of this compound

The standard method for the synthesis of Cbz-D-Phe-OH is the Schotten-Baumann reaction, which involves the acylation of the amino group of D-phenylalanine with benzyl chloroformate under basic conditions.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

D-phenylalanine (1.0 eq)

-

Sodium carbonate (2.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve D-phenylalanine in a 1 M aqueous solution of sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzyl chloroformate in dioxane to the stirred amino acid solution, maintaining the temperature below 5 °C and the pH between 9 and 10.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

-

Yield: Typically >90%

-

Purity: >98% (can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane).

Applications as a Chiral Building Block

Cbz-D-Phe-OH is a versatile chiral building block used in the synthesis of a variety of pharmaceuticals and bioactive molecules.

Synthesis of Nateglinide

Nateglinide is an oral anti-diabetic agent that belongs to the meglitinide class of drugs. It is a D-phenylalanine derivative that stimulates insulin secretion from the pancreas. The synthesis of Nateglinide involves the coupling of D-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid. While the direct coupling of the unprotected amino acid is possible, the use of N-Cbz-D-phenylalanine allows for controlled coupling and subsequent deprotection.

Reaction Scheme:

Incorporation into Peptides

The inclusion of D-phenylalanine into peptide sequences is a common strategy to increase their resistance to enzymatic degradation, thereby prolonging their biological half-life. Cbz-D-Phe-OH is a key reagent in the solid-phase peptide synthesis (SPPS) of such peptides.

The following diagram illustrates the general workflow for incorporating a Cbz-D-phenylalanine residue into a growing peptide chain on a solid support using Fmoc-based chemistry, followed by N-terminal capping with the Cbz group.

Quantitative Data for Peptide Coupling: The efficiency of peptide coupling reactions is crucial for the synthesis of high-purity peptides. The use of modern coupling reagents helps to minimize racemization and maximize yield.

| Coupling Reagents | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| DCC/HOBt | DMF | ~85-95% | >98% | --INVALID-LINK-- |

| HATU/DIPEA | DMF | >95% | >99% | --INVALID-LINK-- |

Note on Racemization: While N-Cbz protected amino acids are generally stable to racemization during peptide coupling, the choice of coupling reagents and reaction conditions is critical to maintain high enantiomeric purity. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[1]

Biological Significance of D-Phenylalanine Containing Molecules

The incorporation of D-phenylalanine can have profound effects on the biological activity of molecules.

Opioid Receptor Modulation

Peptides containing D-phenylalanine have been shown to act as potent modulators of opioid receptors. The D-amino acid can enhance binding affinity and selectivity for specific receptor subtypes (μ, δ, or κ). This has led to the development of novel analgesic peptides with potentially fewer side effects than traditional opioids.[2]

Signaling Pathway: Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and pain transmission.

References

The Cornerstone of Peptide Chemistry: A Technical Guide to Carbobenzoxy-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The ability to rationally synthesize peptides of a defined sequence is a foundational pillar of modern chemistry, biochemistry, and the development of therapeutic agents. This capability was unlocked by the groundbreaking introduction of the carbobenzoxy (Cbz or Z) protecting group for amino acids. This technical guide provides an in-depth exploration of the discovery, significance, and practical application of Cbz-protected amino acids in peptide chemistry, offering a comprehensive resource for professionals in the field.

A Historical Breakthrough: The Genesis of Controlled Peptide Synthesis

Prior to the 1930s, the synthesis of peptides was a formidable challenge. The primary obstacle was the inherent reactivity of amino acids, each possessing both a nucleophilic amino group and an electrophilic carboxylic acid group. Attempts to form a peptide bond by activating the carboxyl group of one amino acid would lead to uncontrolled polymerization, as the activated acid could react with the amino group of another molecule of the same amino acid, resulting in a complex mixture of products.[1]

This paradigm shifted in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (benzyloxycarbonyl, Cbz) group as a reversible protecting group for the α-amino function of amino acids.[2][3] This innovation was the first truly effective method for temporarily masking the reactivity of the amino group, allowing for the selective activation of the carboxyl group and the controlled, stepwise formation of peptide bonds. The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under specific and mild conditions, revolutionized peptide synthesis and paved the way for the synthesis of complex peptides with defined sequences.[2]

The Chemistry of the Carbobenzoxy Group

The utility of the Cbz group is rooted in its distinct chemical properties. It is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[2] This converts the nucleophilic amine into a significantly less reactive carbamate, effectively protecting it from participating in unwanted reactions.

The true elegance of the Cbz group lies in its selective removal. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[2][4] In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide, which are volatile and easily removed.[4] This deprotection method is orthogonal to many other protecting groups used in organic synthesis, a crucial feature for the synthesis of complex molecules.[4]

Quantitative Data: Efficiency of Cbz Protection and Deprotection

The efficiency of the introduction and removal of the Cbz group is a key factor in its widespread and enduring use. The following tables summarize representative quantitative data for these reactions.

Table 1: Representative Yields for Cbz Protection of Various Amino Acids [4]

| Amino Acid | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [4]

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |

| Cbz-Alanine | H₂, 10% Pd/C, MeOH, rt, 1 atm | > 95 |

| Cbz-Phenylalanine | H₂, 10% Pd/C, EtOH, rt, 1 atm | > 95 |

| Cbz-Glycine | HBr/Acetic Acid (33%), rt | ~90 |

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of a Cbz-protected amino acid and its subsequent deprotection.

Synthesis of N-Cbz-L-Alanine

Materials:

-

L-Alanine

-

2 M Sodium Hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-Alanine (1.0 equivalent) in a 2 M NaOH solution and cool the solution to 0 °C in an ice bath.[5]

-

While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The pH should be kept between 9 and 10 by the simultaneous addition of 2 M NaOH.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[5]

-

Wash the aqueous layer with diethyl ether to remove any unreacted Cbz-Cl.[5]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl, which will cause the precipitation of a white solid.[5]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Cbz-L-Alanine. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.[4][5]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]

Deprotection of N-Cbz-L-Alanine via Catalytic Hydrogenolysis

Materials:

-

N-Cbz-L-Alanine

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected amino acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[4]

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[4]

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[4]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[4]

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this step.[4]

Visualizing the Workflow and Significance

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships involving Cbz-protected amino acids in peptide chemistry.

Significance in Modern Peptide Chemistry and Drug Development

The introduction of the Cbz group was a watershed moment in chemical synthesis. Its key contributions to the field include:

-

Enabling Stepwise Peptide Synthesis: For the first time, chemists could assemble amino acids in a predetermined sequence, leading to the synthesis of biologically active peptides.

-

Foundation for Solid-Phase Peptide Synthesis (SPPS): While primarily used in solution-phase synthesis, the principles of temporary amine protection established by the Cbz group were fundamental to the development of SPPS by R.B. Merrifield.[3] In SPPS, the growing peptide chain is anchored to a solid support, simplifying the purification process.[6]

-

Orthogonality in Protecting Group Strategies: The unique hydrogenolytic cleavage of the Cbz group makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. This orthogonality is a cornerstone of modern organic synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[4]

-

Use in Fragment Condensation: Cbz-protected peptide fragments can be synthesized in solution and then coupled together to create larger peptides and proteins, a strategy that remains relevant for the synthesis of very long polypeptide chains.

Conclusion

The discovery of carbobenzoxy-protected amino acids by Bergmann and Zervas was a transformative event in the history of chemistry. The Cbz group provided the first reliable and practical solution to the challenge of controlled peptide synthesis, opening the door to a deeper understanding of protein structure and function and enabling the development of a vast array of peptide-based therapeutics and research tools. Despite the subsequent development of other powerful protecting groups, the Cbz group remains a valuable and widely used tool in the chemist's arsenal, a testament to its robustness, reliability, and the ingenuity of its discoverers. This guide provides the fundamental knowledge and practical protocols for the effective utilization of Cbz-protected amino acids in modern research and development.

References

Stereochemistry of N-Cbz-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of N-Carbobenzyloxy-D-phenylalanine (N-Cbz-D-phenylalanine). This compound is a critical chiral building block in the synthesis of peptides and pharmaceuticals, where precise control of stereochemistry is paramount for biological activity and therapeutic efficacy. This guide covers its synthesis, stereochemical characterization, and analytical procedures to ensure enantiomeric purity.

Core Concepts

N-Cbz-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, where the amino group is protected by a carbobenzyloxy (Cbz or Z) group. The stereochemistry at the alpha-carbon is of fundamental importance, as the D-configuration can impart unique properties to peptides, such as increased resistance to enzymatic degradation. The therapeutic effect of a synthetic peptide is highly dependent on its amino acid enantiomeric purity.[1]

The synthesis of N-Cbz-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine. The most common method is the Schotten-Baumann reaction, where D-phenylalanine is treated with benzyl chloroformate under basic conditions.[2] The stereochemical integrity of the chiral center must be maintained throughout the synthesis and subsequent peptide coupling reactions. Racemization is a potential side reaction that can occur, leading to the formation of the undesired L-enantiomer.[1][3]

Physicochemical and Spectroscopic Data

Accurate characterization of N-Cbz-D-phenylalanine is essential for its use in research and drug development. The following tables summarize key quantitative data for both the D- and L-enantiomers for comparative purposes.

| Property | N-Cbz-D-phenylalanine | N-Cbz-L-phenylalanine |

| CAS Number | 2448-45-5[4] | 1161-13-3[5] |

| Molecular Formula | C₁₇H₁₇NO₄ | C₁₇H₁₇NO₄[5] |

| Molecular Weight | 299.33 g/mol | 299.32 g/mol [5] |

| Melting Point | 85.0 to 89.0 °C | 85-87 °C[5] |

| Optical Rotation | [α]20/D -5.3° (c=4, AcOH)[6] | [α]20/D +5° (c=5, acetic acid)[5] |

Spectroscopic Data Summary

| Spectrum | N-Cbz-D-phenylalanine | N-Cbz-L-phenylalanine |

| ¹H NMR | Spectra available[7] | Spectra available[8] |

| ¹³C NMR | Spectra available | Spectra available[9] |

| Mass Spectrum | Spectra available | Spectra available[10] |

| IR Spectrum | Spectra available[11] | Spectra available |

Experimental Protocols

Synthesis of N-Cbz-D-phenylalanine

This protocol describes the synthesis of N-Cbz-D-phenylalanine from D-phenylalanine using benzyl chloroformate under Schotten-Baumann conditions.[2]

Materials:

-

D-Phenylalanine

-

Sodium Carbonate (Na₂CO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Water

-

Diethyl ether

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve D-phenylalanine in an aqueous solution of sodium carbonate. The pH of the solution should be maintained between 8 and 10.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C.

-

The N-Cbz-D-phenylalanine product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Stereochemical Purity Analysis by Chiral HPLC

This protocol outlines a general procedure for the determination of the enantiomeric purity of N-Cbz-D-phenylalanine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials:

-

N-Cbz-D-phenylalanine sample

-

HPLC grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)

-

Chiral HPLC column (e.g., RegisPack®)[12]

Procedure:

-

Sample Preparation: Dissolve a known amount of the N-Cbz-D-phenylalanine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

HPLC System:

-

Column: RegisPack®, 5 µm, 25 cm x 4.6 mm[12]

-

Mobile Phase: A typical mobile phase is a mixture of hexane and ethanol with a small amount of trifluoroacetic acid (e.g., 90:10 Hexane/Ethanol + 0.1% TFA).[12] The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.5 mL/min[12]

-

Detection: UV at 220 nm[12]

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers (D and L) will have different retention times.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Synthesis of N-Cbz-D-phenylalanine

Caption: Synthesis of N-Cbz-D-phenylalanine via the Schotten-Baumann reaction.

Workflow for Stereochemical Analysis

Caption: Workflow for the stereochemical analysis of N-Cbz-D-phenylalanine.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]

- 4. N-Cbz-D-Phenylalanine | 2448-45-5 [chemicalbook.com]

- 5. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 6. N-Cbz-D-Phenylalanine CAS#: 2448-45-5 [m.chemicalbook.com]

- 7. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum [chemicalbook.com]

- 8. N-Cbz-L-Phenylalanine(1161-13-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. N-Cbz-L-Phenylalanine(1161-13-3) MS spectrum [chemicalbook.com]

- 11. N-Cbz-D-Phenylalanine(2448-45-5) IR Spectrum [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide on the Safety and Handling of N-(Benzyloxycarbonyl)-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(Benzyloxycarbonyl)-D-phenylalanine (Z-D-Phe-OH), a key reagent in peptide synthesis and pharmaceutical research. The following sections detail its physicochemical properties, potential hazards, handling and storage procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound. This information is compiled from various safety data sheets (SDS).

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C17H17NO4 | [1][2] |

| Molecular Weight | 299.32 g/mol | [2][3][4][5] |

| Appearance | White to off-white powder/solid | [6][7][8] |

| Odor | Odorless | [6][7] |

| Melting Point | 85 - 88 °C (185 - 190.4 °F) | [3][6][7][8] |

| Boiling Point | No information available | [6][7] |

| Flash Point | No information available | [6][7] |

| Solubility | Soluble in methanol. Slightly soluble in water. | [3] |

| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [3] |

| Stability | Stable under normal conditions. | [9] |

Table 2: Toxicological Data

| Endpoint | Result | References |

| Acute Oral Toxicity | No data available | [9] |

| Acute Dermal Toxicity | No data available | [9] |

| Acute Inhalation Toxicity | No data available | [9] |

| Skin Corrosion/Irritation | Causes skin irritation (based on GHS classification for the DL-form) | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (based on GHS classification for the DL-form) | [2] |

| Respiratory or Skin Sensitization | No data available | [9] |

| Germ Cell Mutagenicity | No data available | [9] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [4] |

| Reproductive Toxicity | No data available | [9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (based on GHS classification for the DL-form) | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [9] |

| Aspiration Hazard | No data available |

Hazard Identification and Classification

While some safety data sheets for this compound do not classify it as a hazardous substance, the GHS classification for the closely related DL-phenylalanine derivative indicates potential hazards.[2][4] It is prudent to handle the D-isomer with the same precautions.

Table 3: GHS Hazard Classification (for N-benzyloxycarbonyl-DL-3-phenylalanine)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure the stability of the compound.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation | References |

| Handling | Avoid contact with skin, eyes, and clothing.[1][6][9] Avoid breathing dust, vapors or mists.[6][7][9] Do not ingest.[6][7][9] Wash hands thoroughly after handling.[1][6][9] Handle in accordance with good industrial hygiene and safety practice.[1] | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6][7][9] Keep in a dry place.[8] | |

| Incompatible Materials | Oxidizing agents.[6][9] | |

| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors.[6][9] |

Table 5: Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | References |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166 or equivalent. | [1][4][7] |

| Hand Protection | Wear protective gloves. Inspect gloves before use. | [1][4][7] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Long-sleeved clothing is recommended. | [1][7] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. If engineering controls are not sufficient to maintain concentrations below exposure limits, a NIOSH-approved respirator may be necessary. | [6][7] |

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action is necessary.

Table 6: First Aid Measures

| Exposure Route | First Aid Instructions | References |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1][6][7] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. Remove and wash contaminated clothing before re-use. | [1][6][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [4][6][7] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately. | [4][6][7] |

Table 7: Accidental Release and Firefighting Measures

| Situation | Procedure | References |

| Accidental Release | Ensure adequate ventilation.[6][9] Avoid dust formation.[4] Sweep up and shovel into suitable containers for disposal.[4][6][9] Do not let product enter drains.[4] | |

| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6] |

Experimental Protocols

-

Acute Oral Toxicity: Would likely follow OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

-

Skin Irritation: Would be assessed according to OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation: Would be evaluated using OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Researchers planning to conduct safety assessments should refer to the relevant, current OECD guidelines for detailed methodologies.

Visualized Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of and response to incidents involving this compound.

Caption: Workflow for safe handling and emergency response.

References

- 1. fishersci.ie [fishersci.ie]

- 2. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols for N-(Benzyloxycarbonyl)-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug development to enhance therapeutic properties. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. Their inclusion can significantly increase the proteolytic stability of peptides, leading to longer in-vivo half-lives and improved bioavailability.[1][2] N-(Benzyloxycarbonyl)-D-phenylalanine (Z-D-Phe-OH or Cbz-D-Phe-OH) is a valuable building block in this context. The bulky aromatic side chain of D-phenylalanine can introduce unique conformational constraints and hydrophobic interactions, potentially modulating receptor affinity and biological activity.[3]

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a classic amine-protecting group.[4] In the context of modern Solid-Phase Peptide Synthesis (SPPS), particularly the prevalent Fmoc/tBu orthogonal strategy, the Z-group is not typically used for iterative α-amino protection of each amino acid in the sequence. This is because its removal requires conditions (e.g., strong acids like HBr or catalytic hydrogenation) that are not orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups and resin linkers.[5][6]

However, the stability of the Z-group to both the basic conditions of Fmoc deprotection (e.g., piperidine) and the standard acidic cleavage from the resin (e.g., trifluoroacetic acid) makes it an excellent choice for the permanent protection of the N-terminus of a synthetic peptide.[7][8] This "N-terminal capping" with Z-D-phenylalanine can be strategically employed to produce peptides with enhanced stability and specific biological activities.

These application notes provide a comprehensive guide to the use of Z-D-phenylalanine in Fmoc-based SPPS, focusing on its application as an N-terminal capping agent. Detailed protocols, quantitative data, and visual diagrams are provided to assist researchers in successfully synthesizing N-terminally Z-protected peptides containing D-phenylalanine.

Data Presentation

Table 1: Orthogonal Protecting Group Stability in Fmoc/tBu SPPS

This table summarizes the stability of the Z-group in comparison to other common protecting groups used in Fmoc/tBu solid-phase peptide synthesis. Orthogonality is key to the selective removal of protecting groups at different stages of the synthesis.[2][9]

| Protecting Group | Type | Cleavage Conditions | Stable to 20% Piperidine/DMF | Stable to 95% TFA Cocktail |

| Fmoc | Temporary Nα-amino | 20% Piperidine in DMF | No | Yes |

| tBu | Permanent Side-chain | 95% TFA + scavengers | Yes | No |

| Boc | Permanent Side-chain | 95% TFA + scavengers | Yes | No |

| Trt | Permanent Side-chain | 1-5% TFA in DCM or 95% TFA | Yes | No |

| Pbf | Permanent Side-chain | 95% TFA + scavengers | Yes | No |

| Z (Cbz) | N-terminal Cap | H₂/Pd/C or HBr/AcOH | Yes | Yes * |

*The Z-group is largely stable to standard TFA cleavage conditions for 2-4 hours, making it suitable for N-terminal protection in Fmoc/tBu SPPS where the final product is the Z-protected peptide.

Table 2: Representative Coupling Efficiency and Purity Data